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Compound of Interest

Compound Name: (E)-Octinoxate-13C,d3

Cat. No.: B12407992

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (E)-Octinoxate-13C,d3, a stable isotope-
labeled internal standard crucial for the quantitative analysis of its unlabeled counterpart,
Octinoxate, a widely used UV filter in sunscreens and other cosmetic products.[1][2] This
document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS) data, provides standardized experimental protocols for data acquisition, and illustrates the
analytical workflow.

Introduction to (E)-Octinoxate-13C,d3

(E)-Octinoxate-13C,d3 is a form of (E)-Octinoxate (2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-
2-enoate) that has been synthetically modified to contain one Carbon-13 (3C) atom and three
Deuterium (d or 2H) atoms. Its primary application is as an internal standard in quantitative
analytical methods, such as GC-MS or LC-MS.[1] The incorporation of heavy isotopes
increases the molecular weight of the compound by 4 atomic mass units (1 extra for 13C, and 3
extra for the three deuteriums replacing hydrogens). This mass difference allows for its clear
differentiation from the native compound in a mass spectrometer, while its nearly identical
chemical properties ensure it behaves similarly during sample preparation and
chromatographic separation.

For the purpose of this guide, the labeling is assumed to be on the methoxy group (-O-CHs),
resulting in -O-13CDs. This is a common labeling pattern for synthetic feasibility and analytical
utility.
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Mass Spectrometry (MS) Analysis

Mass spectrometry is a key technique for confirming the identity and purity of isotopically
labeled standards and for their use in quantification. The mass spectrum of the labeled
compound will show a distinct shift in the molecular ion peak and in any fragments containing
the labeled group.

Predicted Mass Spectral Data

The table below summarizes the major expected fragments for both unlabeled (E)-Octinoxate
and the predicted fragments for (E)-Octinoxate-13C,d3. The data for unlabeled Octinoxate is

based on publicly available spectra.[3]
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(E)-Octinoxate-
Unlabeled (E)- . Notes on
Fragment lon . 13C,d3 (Predicted .
Octinoxate (m/z) I2) Fragmentation
m/z

Molecular ion peak
(protonated). The
+ : : mass shift reflects one
M+H]* 291.1955 295.2144 hift refl
13C and three 2H

atoms.

Fragment
corresponding to the
4-methoxycinnamoyl
group after loss of the
[C10H1103]* 179.0688 183.0877 )
2-ethylhexyl side
chain. This fragment
contains the labeled

methoxy group.

Loss of water from the
4-methoxycinnamic
[C10H90O2]* 161.0584 165.0773 acid fragment.

Contains the labeled

group.

Further fragmentation

of the aromatic
[CoHoO]* 133.0634 137.0823 _ ) o

portion, still containing

the labeled group.

Experimental Protocol for Mass Spectrometry

This protocol outlines a general method for acquiring high-resolution mass spectra using Liquid
Chromatography-Electrospray lonization-Quadrupole Time-of-Flight Mass Spectrometry (LC-
ESI-QTOF).

e Sample Preparation:
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o Prepare a stock solution of (E)-Octinoxate-13C,d3 in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of 1 mg/mL.

o Dilute the stock solution to a final concentration of 1-10 pg/mL in the mobile phase.

e Liquid Chromatography (LC) Conditions:

[e]

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 pum particle size) is
typically used.[3]

Mobile Phase A: 90:10 water:methanol with 0.1% formic acid and 5mM ammonium

[e]

formate.[3]

[e]

Mobile Phase B: Methanol with 0.1% formic acid and 5mM ammonium formate.[3]

o

Gradient: A gradient from high aqueous to high organic content over 15-20 minutes.

[¢]

Flow Rate: 200-400 pL/min.[3]
o Injection Volume: 5-10 pL.
e Mass Spectrometry (MS) Conditions:
o Instrument: A high-resolution QTOF mass spectrometer.
o lonization Mode: Positive Electrospray lonization (ESI+).[3]
o Capillary Voltage: 3.5 - 4.5 kV.
o Sampling Cone Voltage: 20 - 40 V.
o Source Temperature: 120 - 150 °C.
o Desolvation Temperature: 350 - 500 °C.
o Acquisition Mode: MS2 (Tandem MS) to obtain fragmentation data.

o Collision Energy: A ramp of collision energies (e.g., 10-40 eV) with a collision gas such as
argon.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy provides detailed information about the chemical structure and the specific
location of the isotopic labels.

Predicted *H and **C NMR Spectral Data

The following tables present the predicted chemical shifts for unlabeled (E)-Octinoxate and the
expected changes for (E)-Octinoxate-13C,d3, assuming the labeling is on the methoxy group
(-O-13CDs). Chemical shifts are influenced by factors such as hybridization and
electronegativity of adjacent atoms.[4][5]

Table 1: Predicted *H-NMR Data (in CDClIs)
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Proton Assignment

Unlabeled (E)-
Octinoxate
(Predicted &, ppm)

(E)-Octinoxate-
13C,d3 (Predicted

S, ppm)

Notes

The protons are

replaced by
Methoxy (-OCHs) ~3.8 Signal Absent deuterium, which is
not observed in *H-
NMR.
Aromatic (ortho to - No significant change
~6.9 ~6.9
OCHs3) expected.
Aromatic (ortho to - 75 . No significant change
CH=) ' ' expected.
Two distinct signals
Vinylic (-CH=) ~6.3 and ~7.6 ~6.3 and ~7.6 for the trans double
bond protons.
No significant change
Ester (-OCHz2-) ~4.1 ~4.1
expected.
) Complex multiplets for
Alkyl Chain (-CH-, -
~0.9-1.7 ~0.9-1.7 the 2-ethylhexyl
CHz-, -CHs)
group.
Table 2: Predicted 13C-NMR Data (in CDCIs)
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Carbon
Assignment

Unlabeled (E)-
Octinoxate
(Predicted &, ppm)

(E)-Octinoxate-
13C,d3 (Predicted

S, ppm)

Notes

Carbonyl (-C=0)

~167

~167

Carbonyl carbons are
typically found at the
low-field end of the

spectrum.[5]

Vinylic (=CH-)

~115 and ~144

~115 and ~144

Two distinct signals
for the double bond

carbons.

Aromatic (C-OCHs)

~161

~161

Carbon attached to
the methoxy group.
May show a very
small upfield shift due
to the deuterium
isotope effect (3-
isotope shift).[6]

Aromatic (CH)

~114 and ~129

~114 and ~129

Aromatic carbons.

Aromatic (C-CH=)

~127

~127

Quaternary aromatic

carbon.

Methoxy (-OCH3)

This signal will be
significantly enhanced
due to 13C enrichment.
It will appear as a
multiplet due to
coupling with
deuterium (spin 1=1),
likely a septet, and will
be shifted slightly
upfield (a-isotope
effect).[6]

Ester (-OCHz2-)

No significant change

expected.
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Alkyl Chain (-CH-, - Signals for the 2-
~11-39 ~11-39
CHa2-, -CH5) ethylhexyl group.

Experimental Protocol for NMR Spectroscopy

This protocol provides a general method for acquiring high-resolution *H and 3C NMR spectra.
e Sample Preparation:

o Dissolve 5-10 mg of (E)-Octinoxate-13C,d3 in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., Chloroform-d, CDCIs).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference
the chemical shifts to O ppm.

o Transfer the solution to a 5 mm NMR tube.
e 'H-NMR Acquisition:
o Spectrometer: 400 MHz or higher field NMR spectrometer.
o Pulse Program: Standard single-pulse acquisition.
o Spectral Width: 0-12 ppm.
o Acquisition Time: 2-3 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 8-16 scans.
e 1BC-NMR Acquisition:
o Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for 13C).
o Pulse Program: Standard single-pulse with broadband proton decoupling.

o Spectral Width: 0-220 ppm.[5]
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o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more, due to the low natural abundance and lower sensitivity of
13C nuclei.[4] The scan number may be lower for the labeled carbon.

Visualized Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key workflows and logical
relationships in the analysis of (E)-Octinoxate-13C,d3.
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Sample Preparation

Test Sample +
(E)-Octinoxate-13C,d3 (1S)

;

Extraction & Cleanup

Inject

LC-MS/MVS Analysis

LC Separation

'

Mass Spectrometry (ESI+)

'

Tandem MS (Fragmentation)

Data Prgcessing

Detection of m/z for
Analyte and IS

:

Quantification
(Ratio of Analyte/IS Area)

Y
Result

Click to download full resolution via product page

Caption: Workflow for quantitative analysis using an internal standard (IS).
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1H-NMR Data
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Caption: Logical diagram for structure confirmation via NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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